molecular formula C10H10F2O3 B8491911 Ethyl 2,4-difluoro-3-methoxybenzoate

Ethyl 2,4-difluoro-3-methoxybenzoate

Cat. No.: B8491911
M. Wt: 216.18 g/mol
InChI Key: WRRLHRBKCOUTAW-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-3-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. This compound is cataloged under the identifier AB15249 in commercial chemical databases, though its CAS number remains unspecified in available literature .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 2,4-difluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3

InChI Key

WRRLHRBKCOUTAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,4-difluoro-3-methoxybenzoate with three closely related esters, emphasizing substituent effects on physicochemical properties and applications.

Ethyl 3,5-dibromo-4-methoxybenzoate (CAS 122136-05-4)

  • Substituents : Bromine atoms at 3- and 5-positions, methoxy at 4-position.
  • Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight (MW: ~371.97 g/mol) compared to the fluorine-containing analog (estimated MW: ~230.18 g/mol). Bromine’s lower electronegativity but higher leaving-group propensity may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions.

Ethyl 2,3-difluoro-4-hydroxybenzoate (CAS 1211346-22-1)

  • Substituents : Fluorine at 2- and 3-positions, hydroxy group at 4-position.
  • Key Differences: The hydroxy group introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the methoxy variant. Applications: Hydroxy-substituted benzoates are common in UV absorbers or pharmaceutical precursors, indicating divergent uses from methoxy analogs .

Ethyl 2,4-dichlorophenyl Acetate (CAS 41022-54-2)

  • Substituents : Chlorine atoms on the phenyl ring of an acetate ester.
  • Key Differences :
    • Chlorine’s moderate electronegativity and steric bulk balance electronic and steric effects, differing from fluorine’s strong electron-withdrawal.
    • The acetate ester group (vs. benzoate) reduces aromatic conjugation, altering UV stability and metabolic pathways.
    • Applications: Chlorinated acetates are frequently used as synthetic intermediates in insecticides (e.g., mefluidide analogs) .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 2,4-F; 3-OCH₃ ~230.18 Ester, Methoxy Agrochemical intermediates
Ethyl 3,5-dibromo-4-methoxybenzoate 3,5-Br; 4-OCH₃ ~371.97 Ester, Methoxy Herbicide synthesis
Ethyl 2,3-difluoro-4-hydroxybenzoate 2,3-F; 4-OH ~218.16 Ester, Hydroxy Pharmaceuticals, UV filters
Ethyl 2,4-dichlorophenyl Acetate 2,4-Cl (phenyl acetate) ~233.51 Ester, Chlorine Insecticide intermediates

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances the electron-deficient nature of the aromatic ring, favoring electrophilic reactions at meta/para positions. This contrasts with bromine’s polarizable but less electronegative profile in dibromo analogs .
  • Solubility Trends : Methoxy and hydroxy groups dominate solubility profiles. The hydroxy variant’s hydrogen-bonding capacity may render it more suitable for aqueous-phase reactions, whereas methoxy groups enhance lipid solubility for agrochemical delivery .
  • Stability : Fluorine’s small size and strong C-F bond confer thermal and oxidative stability, advantageous for long-lasting pesticidal formulations compared to chlorine-containing esters .

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